molecular formula C16H21FN4O3 B5350405 N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide

N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide

Katalognummer B5350405
Molekulargewicht: 336.36 g/mol
InChI-Schlüssel: MWSKTPUUKJWRLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide, also known as F-PG or MK-0249, is a novel compound that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin secretion. F-PG has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential therapeutic applications.

Wirkmechanismus

N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide exerts its pharmacological effects by selectively inhibiting DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon release, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also exhibits anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce oxidative stress and protect against diabetic nephropathy and cardiomyopathy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide in lab experiments include its high potency and selectivity for DPP-4, which allows for precise modulation of incretin hormone levels. However, the limitations of using this compound include its relatively short half-life and potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

For the development of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide include the evaluation of its safety and efficacy in clinical trials for the treatment of type 2 diabetes, autoimmune diseases, and other metabolic disorders. The potential use of this compound as a diagnostic tool for the early detection of diabetes and other diseases is also an area of active research. Additionally, the development of more potent and selective DPP-4 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of metabolic diseases.

Synthesemethoden

The synthesis of N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide involves the reaction of 1-(3-fluorobenzyl)-3-oxo-2-piperazinyl acetic acid with N-methylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also exhibits anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(methylamino)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O3/c1-18-15(23)9-20-14(22)8-13-16(24)19-5-6-21(13)10-11-3-2-4-12(17)7-11/h2-4,7,13H,5-6,8-10H2,1H3,(H,18,23)(H,19,24)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSKTPUUKJWRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.